molecular formula C14H22Cl2N2O B13474461 N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

Cat. No.: B13474461
M. Wt: 305.2 g/mol
InChI Key: USTREAGJVDUAFU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a benzamide core, with two methyl groups attached to the nitrogen atom

Properties

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylbenzamide;dihydrochloride

InChI

InChI=1S/C14H20N2O.2ClH/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12;;/h3-6,12,15H,7-10H2,1-2H3;2*1H

InChI Key

USTREAGJVDUAFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride typically involves the reaction of 4-(piperidin-4-yl)benzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The final product is typically purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-4-(piperidin-4-yl)benzoic acid, while reduction may produce N,N-dimethyl-4-(piperidin-4-yl)benzylamine .

Scientific Research Applications

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable tool in research and potential therapeutic applications .

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